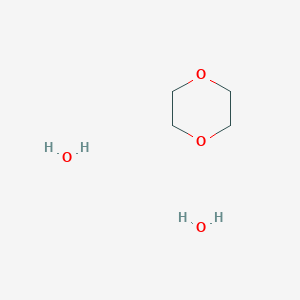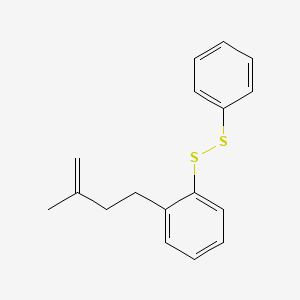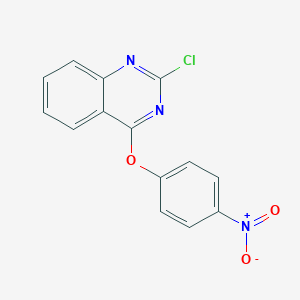
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphorus atom bonded to a positively charged nitrogen atom, with two methyl groups attached to the phosphorus
Métodos De Preparación
The synthesis of 1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide typically involves the reaction of a phosphine with an alkylating agent. One common method is the reaction of trimethylphosphine with methyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide involves its interaction with molecular targets through its phosphonium center. The positively charged phosphorus atom can interact with negatively charged sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
1,1-Dimethyl-1,2-dihydrophosphinin-1-ium iodide can be compared with other phosphonium salts, such as:
- Tetramethylphosphonium iodide
- Trimethylphosphine oxide
- Triphenylphosphine These compounds share similar chemical properties but differ in their specific structures and reactivity. This compound is unique due to its specific substitution pattern and the presence of the iodide ion, which influences its reactivity and potential applications.
Propiedades
Número CAS |
61152-95-2 |
|---|---|
Fórmula molecular |
C7H12IP |
Peso molecular |
254.05 g/mol |
Nombre IUPAC |
1,1-dimethyl-2H-phosphinin-1-ium;iodide |
InChI |
InChI=1S/C7H12P.HI/c1-8(2)6-4-3-5-7-8;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SHIGAHYDRHCPOZ-UHFFFAOYSA-M |
SMILES canónico |
C[P+]1(CC=CC=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14597499.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)




![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)

![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
